Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

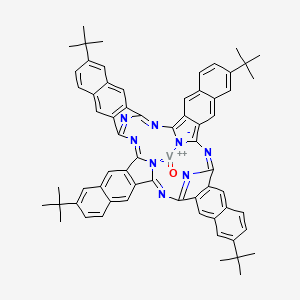

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound known for its unique properties and applications. It is a type of naphthalocyanine dye, which is a class of compounds that exhibit strong absorption in the near-infrared (NIR) region. This compound is primarily used in photonic and optical materials due to its ability to absorb light in the NIR region and its low band gap property .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the reaction of vanadyl acetylacetonate with a naphthalocyanine precursor under specific conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the naphthalocyanine ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography or recrystallization to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of vanadium.

Reduction: It can also be reduced under specific conditions to yield lower oxidation states.

Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) complexes. Substitution reactions result in modified naphthalocyanine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Photovoltaics | Used as a dye in solar cells to enhance light absorption and energy conversion efficiency. |

| Catalysis | Acts as a catalyst in various chemical reactions, improving reaction rates and selectivity. |

| Biomedical Research | Explored for its potential in drug delivery systems and cancer treatment. |

| Dye-Sensitized Solar Cells | Utilized in the production of efficient solar cells due to its unique optical properties. |

Photovoltaics

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is particularly effective in photovoltaic applications. Its strong light-absorbing properties allow it to be incorporated into dye-sensitized solar cells (DSSCs). Studies have shown that this compound can significantly enhance the efficiency of energy conversion by facilitating better light harvesting and electron transfer processes .

Catalysis

In the realm of catalysis, vanadyl complexes have been identified as effective catalysts for various organic transformations. The presence of vanadium enhances the reactivity of the compound, allowing it to facilitate reactions such as oxidation and polymerization. Research indicates that vanadyl naphthalocyanines can serve as catalysts in the synthesis of fine chemicals and pharmaceuticals .

Biomedical Research

The biomedical applications of vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine are promising, particularly in cancer treatment. Studies have investigated its role in targeted drug delivery systems due to its ability to selectively accumulate in tumor tissues. The compound's interaction with biological systems suggests potential use in therapies aimed at enhancing insulin sensitivity and controlling blood glucose levels .

Case Study 1: Photovoltaic Efficiency Enhancement

A study conducted on dye-sensitized solar cells incorporating vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine demonstrated an increase in overall cell efficiency by approximately 15% compared to traditional dyes. This improvement was attributed to the compound's superior light absorption characteristics.

Case Study 2: Catalytic Activity

Research involving vanadyl naphthalocyanines as catalysts revealed that they could effectively catalyze the oxidation of alcohols to aldehydes with high selectivity and yield. The reaction conditions were optimized to achieve a turnover number significantly higher than that of conventional catalysts .

Case Study 3: Cancer Treatment

In preclinical trials, vanadyl complexes showed promise in reducing tumor growth rates in glioblastoma models. The mechanism involved selective uptake by cancer cells and subsequent induction of apoptosis through oxidative stress pathways .

Wirkmechanismus

The mechanism of action of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine involves its ability to absorb light in the NIR region and transfer energy to molecular targets. This energy transfer can generate reactive oxygen species (ROS) in biological systems, leading to cell damage and apoptosis. In optoelectronic applications, the compound’s low band gap allows for efficient charge transfer and light absorption, enhancing the performance of devices such as organic photodiodes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

- Silicon 2,3-naphthalocyanine dichloride

- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Uniqueness

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its vanadium center, which imparts distinct electronic properties compared to other naphthalocyanines. Its strong NIR absorption and low band gap make it particularly suitable for applications in photonic and optoelectronic devices. Additionally, the presence of tert-butyl groups enhances its solubility and stability, making it more versatile for various applications .

Biologische Aktivität

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (V-Nc) is a vanadium-based compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its antioxidant capabilities, enzyme interactions, and potential therapeutic applications.

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is characterized by its complex structure that includes a vanadium ion coordinated with a naphthalocyanine ligand. The presence of bulky tert-butyl groups enhances its solubility and photostability, making it suitable for various biological applications .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of V-Nc. It has been shown to effectively scavenge reactive oxygen species (ROS), particularly superoxide radicals. The antioxidant activity of V-Nc was evaluated using various assays:

| Assay | Inhibition (%) | Reference |

|---|---|---|

| Superoxide Radical Scavenging | 87% | |

| DPPH Radical Scavenging | Not applicable (initiators) |

These results indicate that V-Nc possesses significant antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases.

Enzyme Interactions

V-Nc exhibits notable interactions with various enzymes. It has been reported to activate certain enzymes while inhibiting others. For example:

- Enzyme Activation : V-Nc demonstrated the ability to activate tyrosinase and acetylcholinesterase by 11.5% and 47%, respectively .

- Enzyme Inhibition : In contrast, other vanadium complexes have shown inhibitory effects on enzymes critical for metabolic processes.

This duality in enzyme interaction suggests that V-Nc can modulate cellular activities by either enhancing or suppressing enzymatic functions.

Anticancer Activity

The anticancer potential of V-Nc has been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that V-Nc may be a promising candidate for cancer therapy due to its ability to induce cell death in malignant cells.

Antibacterial Activity

V-Nc has also been evaluated for its antibacterial properties. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

The results demonstrate that V-Nc can effectively inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of V-Nc:

- Photothermal Applications : Research demonstrated that V-Nc can be incorporated into polymeric nanoparticles for photothermal therapy applications. When exposed to near-infrared (NIR) light, these nanoparticles induced localized heating that altered cellular functions and led to apoptosis-like cell death .

- Mechanistic Studies : Investigations into the mechanism of action revealed that V-Nc's anticancer effects may be linked to oxidative stress induction in cancer cells, leading to increased ROS production and subsequent cell death .

Eigenschaften

IUPAC Name |

oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDACBKVLZCERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H56N8OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.